molecular formula C7H9NO2 B1487034 2-(Aminomethylidene)cyclohexane-1,3-dione CAS No. 16615-44-4

2-(Aminomethylidene)cyclohexane-1,3-dione

Cat. No.: B1487034
CAS No.: 16615-44-4
M. Wt: 139.15 g/mol
InChI Key: JQCLBHOCTHPKSI-UHFFFAOYSA-N
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Description

2-(Aminomethylidene)cyclohexane-1,3-dione is an organic compound with the molecular formula C7H9NO2. It is known for its unique structure, which includes a cyclohexane ring substituted with an aminomethylidene group at the 2-position and two keto groups at the 1 and 3 positions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Aminomethylidene)cyclohexane-1,3-dione typically involves the reaction of 1,3-cyclohexanedione with aminomethylene reagents. One common method includes the use of dimethylformamide dimethyl acetal (DMF-DMA) as a reagent, which reacts with 1,3-cyclohexanedione to form the desired product . The reaction is usually carried out under reflux conditions in a suitable solvent such as ethanol or methanol.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The choice of solvent, temperature, and reaction time are critical factors in the industrial synthesis process .

Chemical Reactions Analysis

Types of Reactions: 2-(Aminomethylidene)cyclohexane-1,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield diketones, while reduction can produce diols .

Scientific Research Applications

2-(Aminomethylidene)cyclohexane-1,3-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Aminomethylidene)cyclohexane-1,3-dione involves its interaction with specific molecular targets. For instance, as an HPPD inhibitor, it binds to the active site of the enzyme, preventing the conversion of p-hydroxyphenylpyruvate to homogentisate. This inhibition disrupts the biosynthesis of essential molecules in plants, leading to their death . The compound’s structure allows it to fit precisely into the enzyme’s active site, making it an effective inhibitor.

Comparison with Similar Compounds

  • 2-(Dimethylamino)methylene)cyclohexane-1,3-dione
  • 2-(Anilinomethylene)cyclohexane-1,3-dione
  • 2-(2,2-Dimethylcyclopropyl)carbonyl)cyclohexane-1,3-dione

Comparison: 2-(Aminomethylidene)cyclohexane-1,3-dione is unique due to its aminomethylidene group, which imparts distinct chemical reactivity and biological activity compared to its analogs. For example, while 2-(Dimethylamino)methylene)cyclohexane-1,3-dione also has a methylene group, the presence of dimethylamino instead of amino alters its reactivity and interaction with biological targets .

Properties

IUPAC Name

3-hydroxy-2-methanimidoylcyclohex-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO2/c8-4-5-6(9)2-1-3-7(5)10/h4,8-9H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQCLBHOCTHPKSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=C(C(=O)C1)C=N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(Aminomethylidene)cyclohexane-1,3-dione
Reactant of Route 2
2-(Aminomethylidene)cyclohexane-1,3-dione
Reactant of Route 3
2-(Aminomethylidene)cyclohexane-1,3-dione
Reactant of Route 4
2-(Aminomethylidene)cyclohexane-1,3-dione
Reactant of Route 5
2-(Aminomethylidene)cyclohexane-1,3-dione
Reactant of Route 6
2-(Aminomethylidene)cyclohexane-1,3-dione

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